
BDPTRalkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing alkynes is by double elimination from a dihaloalkane . This process involves the use of strong bases such as sodium amide in liquid ammonia, which facilitates the elimination of halides and the formation of the alkyne group .
Industrial Production Methods
In industrial settings, the production of BDPTRalkyne may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
BDPTRalkyne undergoes various types of chemical reactions, including:
Addition Reactions: Breaking the C-C π bond and forming new single bonds to carbon.
Deprotonation: Leading to the formation of acetylide anions, which are excellent nucleophiles.
Oxidative Cleavage: Using reagents like ozone or potassium permanganate to form carboxylic acids.
Common Reagents and Conditions
Copper-Catalyzed Click Chemistry: Using copper catalysts to facilitate the reaction between this compound and azides.
Strong Bases: Such as sodium amide in liquid ammonia for deprotonation reactions.
Major Products
Alkenes: Formed from addition reactions.
Acetylide Anions: Formed from deprotonation reactions.
Carboxylic Acids: Formed from oxidative cleavage reactions.
Wissenschaftliche Forschungsanwendungen
BDPTRalkyne has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of BDPTRalkyne involves its ability to undergo copper-catalyzed Click Chemistry reactions with azides. This reaction forms stable triazole linkages, which are useful in various applications such as bio-labeling and material science . The molecular targets and pathways involved include the interaction with azide groups and the formation of triazole rings.
Vergleich Mit ähnlichen Verbindungen
BDPTRalkyne can be compared with other similar compounds such as:
BDP Dyes: Other members of the BDP dye family that do not have the alkyne group.
Alkyne-Containing Compounds: Such as propyne and butyne, which also contain the alkyne functional group but lack the dye properties of this compound.
Uniqueness
This compound is unique due to its combination of the BDP dye properties and the alkyne functional group, allowing it to participate in Click Chemistry reactions while being read at longer wavelengths .
List of Similar Compounds
- BDP FL alkyne
- BDP 630/650 alkyne
- BDP 505/515 alkyne
These compounds share similar structural features but differ in their specific applications and properties.
Eigenschaften
Molekularformel |
C24H19BF2N3O2S- |
|---|---|
Molekulargewicht |
462.3 g/mol |
IUPAC-Name |
2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C24H19BF2N3O2S/c1-2-13-28-24(31)16-32-20-9-5-17(6-10-20)21-11-7-18-15-19-8-12-22(23-4-3-14-33-23)30(19)25(26,27)29(18)21/h1,3-12,14-15,21H,13,16H2,(H,28,31)/q-1 |
InChI-Schlüssel |
MDWSETAGAHFKIJ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]1(N2C(C=CC2=CC3=CC=C(N31)C4=CC=CS4)C5=CC=C(C=C5)OCC(=O)NCC#C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



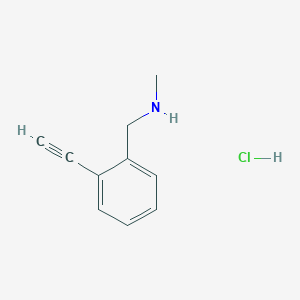
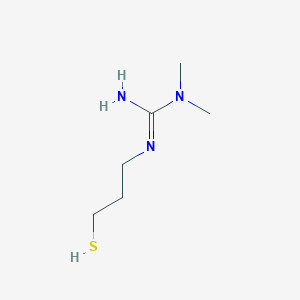
![6-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13121427.png)
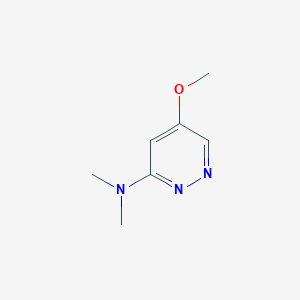
![tert-Butyl 3-broMo-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13121434.png)
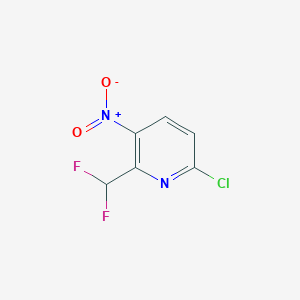
![Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13121450.png)
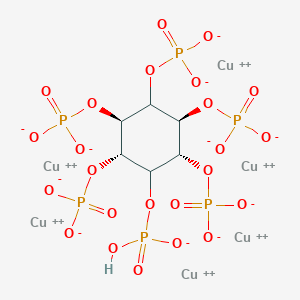
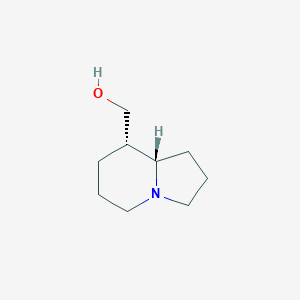
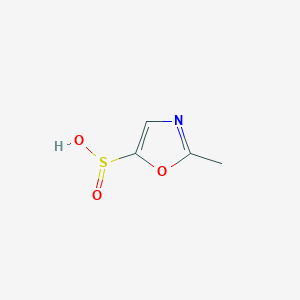

![Tert-butyl 2-thia-5,8-diazaspiro[3.5]nonane-8-carboxylate 2,2-dioxide](/img/structure/B13121495.png)

